molecular formula C16H20N2O4S B7850575 5-(2-hydroxyethyl)-2-[2-(4-methoxyphenoxy)ethylsulfanyl]-6-methyl-1H-pyrimidin-4-one

5-(2-hydroxyethyl)-2-[2-(4-methoxyphenoxy)ethylsulfanyl]-6-methyl-1H-pyrimidin-4-one

Cat. No.: B7850575
M. Wt: 336.4 g/mol
InChI Key: GUQPQDZBRLNTRT-UHFFFAOYSA-N
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Description

5-(2-hydroxyethyl)-2-[2-(4-methoxyphenoxy)ethylsulfanyl]-6-methyl-1H-pyrimidin-4-one is a chemical compound listed in the PubChem database It is known for its unique properties and applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of 5-(2-hydroxyethyl)-2-[2-(4-methoxyphenoxy)ethylsulfanyl]-6-methyl-1H-pyrimidin-4-one would likely involve large-scale chemical synthesis processes, ensuring high purity and yield. These methods would be optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems.

Chemical Reactions Analysis

Types of Reactions

5-(2-hydroxyethyl)-2-[2-(4-methoxyphenoxy)ethylsulfanyl]-6-methyl-1H-pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction could produce hydrogenated compounds.

Scientific Research Applications

5-(2-hydroxyethyl)-2-[2-(4-methoxyphenoxy)ethylsulfanyl]-6-methyl-1H-pyrimidin-4-one has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2-hydroxyethyl)-2-[2-(4-methoxyphenoxy)ethylsulfanyl]-6-methyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to desired outcomes.

Properties

IUPAC Name

5-(2-hydroxyethyl)-2-[2-(4-methoxyphenoxy)ethylsulfanyl]-6-methyl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S/c1-11-14(7-8-19)15(20)18-16(17-11)23-10-9-22-13-5-3-12(21-2)4-6-13/h3-6,19H,7-10H2,1-2H3,(H,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUQPQDZBRLNTRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N=C(N1)SCCOC2=CC=C(C=C2)OC)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)N=C(N1)SCCOC2=CC=C(C=C2)OC)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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